molecular formula C11H14FNO B2630796 2-(3-Fluoro-4-methoxyphenyl)pyrrolidine CAS No. 899354-79-1

2-(3-Fluoro-4-methoxyphenyl)pyrrolidine

Cat. No.: B2630796
CAS No.: 899354-79-1
M. Wt: 195.237
InChI Key: LKGIRHSTUHRWFX-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)pyrrolidine is an organic compound with the molecular formula C11H14FNO It is a pyrrolidine derivative where the pyrrolidine ring is substituted with a 3-fluoro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)pyrrolidine typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes:

    Condensation Reaction: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde reacts with pyrrolidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 60-80°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The methoxy group can influence the compound’s solubility and metabolic stability, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluorophenyl)pyrrolidine
  • 2-(4-Methoxyphenyl)pyrrolidine
  • 2-(3-Chloro-4-methoxyphenyl)pyrrolidine

Uniqueness

2-(3-Fluoro-4-methoxyphenyl)pyrrolidine is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and selectivity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGIRHSTUHRWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899354-79-1
Record name 2-(3-fluoro-4-methoxyphenyl)pyrrolidine
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